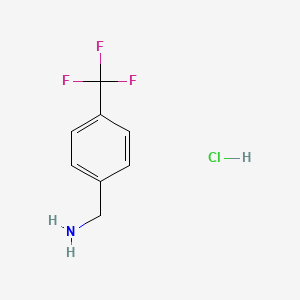
H-Gly-Leu-Met-Nh2 HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Gly-Leu-Met-Nh2 HCl, also known as Gly-Leu-Met-NH2 HCl, is a tripeptide composed of glycine, L-leucine, and L-methioninamide joined in sequence by peptide linkages . It is a C-terminal fragment of substance P and is functionally related to glycine, L-leucine, and L-methioninamide .
Molecular Structure Analysis
The molecular formula of this compound is C13H27ClN4O3S . The molecular weight is 318.44 g/mol . The IUPAC name is (2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide .Scientific Research Applications
Synthesis and Biological Activity of Peptides
The compound H-Gly-Leu-Met-NH2 HCl is studied within the context of synthesizing eledoisin-like depsipeptides, aimed at understanding the relationship between peptide structure and biological activity. Research indicated that specific analogs of this compound show substantial biological activity, suggesting the critical role of the peptide backbone in determining function. The synthesis approach involved replacing certain amino acids with α-hydroxy acids to compare biological activities, revealing insights into the structural requirements for hypotensive activity (Sugano et al., 1973).
Conformational Studies
Another research application involves conformational analysis and synthesis of analogs, like replacing the peptide bond in Pro-Leu-Gly-NH2 with a CH2-NH function to explore the effects on the molecule's conformation. This study sheds light on how modifications to the peptide bond can impact the biological activity and toxicity, providing a foundation for understanding peptide structure-activity relationships (Vander Elst et al., 2009).
Neuropeptide Research
this compound is also relevant in the study of neuropeptides and their biological implications. Research on brain neuropeptides that modulate the action of morphine isolated peptides that share structural similarities with this compound, illustrating the compound's relevance in understanding the mechanisms of pain modulation and the potential therapeutic applications of neuropeptide research (Yang et al., 1985).
Peptide Aggregation and Conformation
Studies on melanostatin and related peptides, including the analysis of their aggregation and conformation in various solvents, utilize analogs similar to this compound. These studies provide insight into how peptides interact at the molecular level, revealing the conditions under which peptides like melanostatin aggregate and adopt specific conformations, which is crucial for understanding their biological functions and the design of peptide-based therapeutics (Higashijima et al., 1978).
Mechanism of Action
Target of Action
H-Gly-Leu-Met-Nh2 HCl is a C-terminal tripeptide of Substance P . The primary targets of this compound are the neurokinin receptors , specifically the neurokinin-1 receptor (NK1R) . These receptors are G protein-coupled receptors that play a crucial role in various physiological functions, including inflammatory processes, hematopoiesis, wound healing, leukocyte trafficking, microvasculature permeability, and cell survival .
Mode of Action
The compound interacts with its targets, the neurokinin receptors, to initiate and activate signaling pathways involved in various biological processes . The biological actions of Substance P, the parent compound of this compound, are mainly mediated through NK1R . This interaction triggers a variety of effector mechanisms, including protein synthesis and a number of transcription factors that modulate the expression of genes involved in these processes .
Biochemical Pathways
The compound affects several biochemical pathways. For instance, it has been shown to have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events . It also plays a role in the activation of ERK1/2, JNK, and Akt signaling pathways, thereby leading to cell proliferation and invasion .
Result of Action
The molecular and cellular effects of the compound’s action are significant. It contributes to triggering a variety of effector mechanisms, including protein synthesis and a number of transcription factors that modulate the expression of genes involved in various processes . It also induces MMP-2 and MMP-14 expression, leading to cell proliferation and invasion .
Biochemical Analysis
Biochemical Properties
H-Gly-Leu-Met-Nh2 HCl plays a significant role in biochemical reactions, particularly in the context of neuropeptide signaling. This tripeptide interacts with the neurokinin-1 receptor (NK1R), a G protein-coupled receptor that mediates the biological actions of Substance P. The binding of this compound to NK1R triggers a cascade of intracellular events, including the activation of phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol. These molecules, in turn, mobilize calcium ions and activate protein kinase C, respectively .
Cellular Effects
This compound influences various cellular processes, particularly in neurons and immune cells. In neurons, the binding of this tripeptide to NK1R can modulate neurotransmitter release, leading to changes in pain perception and mood regulation. In immune cells, this compound can promote the release of pro-inflammatory cytokines, thereby contributing to inflammatory responses . Additionally, this compound has been implicated in the regulation of cell proliferation and survival, particularly in the context of cancer .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with NK1R. Upon binding to this receptor, the tripeptide induces a conformational change that activates the associated G protein. This activation leads to the exchange of GDP for GTP on the G protein, which then dissociates into its alpha and beta-gamma subunits. These subunits can interact with various downstream effectors, including adenylate cyclase, phospholipase C, and ion channels, to propagate the signal initiated by this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability of this compound is influenced by factors such as temperature and pH. Studies have shown that this compound is relatively stable at -15°C, but its stability decreases at higher temperatures . Over time, the degradation of this compound can lead to a reduction in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including prolonged activation of NK1R signaling pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can modulate pain perception and inflammatory responses without causing significant adverse effects. At higher doses, this compound can induce toxic effects, including neurotoxicity and immunotoxicity . Threshold effects have been observed, where the biological activity of this compound increases sharply beyond a certain dosage, leading to pronounced physiological changes .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to neuropeptide degradation. This compound is metabolized by endopeptidases, which cleave the peptide bonds within the tripeptide sequence. The primary enzymes involved in the metabolism of this compound include neutral endopeptidase and angiotensin-converting enzyme . These enzymes degrade this compound into smaller fragments, which are then further processed by other proteases .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can diffuse across cell membranes or be actively transported by specific peptide transporters. Once inside the cell, this compound can interact with intracellular receptors and signaling molecules, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it can interact with cytoplasmic receptors and signaling molecules. Additionally, this compound can be targeted to specific subcellular compartments, such as the nucleus or mitochondria, through post-translational modifications or targeting signals . The localization of this compound within these compartments can influence its biological activity and the downstream effects of its signaling pathways .
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N4O3S.ClH/c1-8(2)6-10(16-11(18)7-14)13(20)17-9(12(15)19)4-5-21-3;/h8-10H,4-7,14H2,1-3H3,(H2,15,19)(H,16,18)(H,17,20);1H/t9-,10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMAGTQNPFSIDF-IYPAPVHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B1317246.png)
![4-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1317247.png)
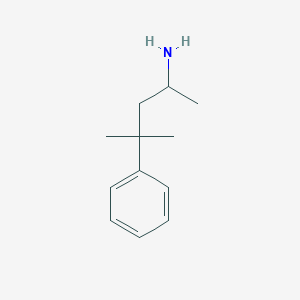



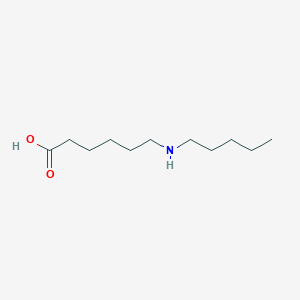

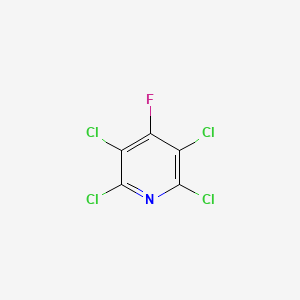

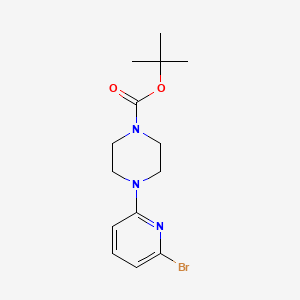
![6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1317271.png)
